molecular formula C12H12N2O4 B2813238 2,4-Dioxo-3-propyl-1H-quinazoline-7-carboxylic acid CAS No. 917889-48-6

2,4-Dioxo-3-propyl-1H-quinazoline-7-carboxylic acid

Cat. No. B2813238
M. Wt: 248.238
InChI Key: RTNDTCJUSYJSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazoline derivatives, which include “2,4-Dioxo-3-propyl-1H-quinazoline-7-carboxylic acid”, belong to the N-containing heterocyclic compounds . They have drawn significant attention due to their wide range of biological activities .


Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods. These methods can be classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . An easy one-pot three-components synthesis of 3-substituted quinazoline-2,4-diones has been designed, which can be performed in both catalyst- and solvent-free conditions under microwave irradiation .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. Some of these reactions include Aza-Diels-Alder reaction and Imino-Diels-Alder reaction . The specific chemical reactions that “2,4-Dioxo-3-propyl-1H-quinazoline-7-carboxylic acid” can undergo would depend on its specific structure and the conditions under which it is reacted.

Scientific Research Applications

Synthesis and Chemical Properties

2,4-Dioxo-3-propyl-1H-quinazoline-7-carboxylic acid is a compound of interest due to its utility in the synthesis of various biologically active molecules. A study by Süsse and Johne (1985) provides insights into a novel route for synthesizing quinazoline carboxylic acids and their derivatives, showcasing the compound's relevance in chemical synthesis and the development of new pharmaceuticals (Süsse & Johne, 1985).

Biological Activity and Applications

Quinazoline derivatives have been extensively studied for their biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Martynenko et al. (2016) explored the synthesis, modification, and antimicrobial properties of quinazolinecarboxylic acids, highlighting their potential as antimicrobial and antifungal agents. This research underlines the broad spectrum of applications for compounds derived from 2,4-dioxo-3-propyl-1H-quinazoline-7-carboxylic acid in developing new therapeutic agents (Martynenko et al., 2016).

Catalysis and Material Science

In the field of catalysis and material science, the derivatives of quinazoline carboxylic acids have been utilized for their catalytic properties. Oudi et al. (2019) reported the synthesis of a metal-organic framework (MOF) incorporating propyl carboxylic acid, showcasing its efficiency in catalyzing the synthesis of biologically active heterocyclic compounds. This illustrates the compound's role in enhancing catalytic reactions, offering a pathway to environmentally benign and efficient synthesis methods (Oudi et al., 2019).

Fluorescent Properties and Dyes

The fluorescent properties of quinazoline derivatives have been investigated for potential applications in dyeing and biochemical assays. Phadke and Rangnekar (1986) studied the synthesis and fluorescent properties of thiazolo[4,5-b]quinoxaline derivatives, highlighting their application as fluorescent dyes on polyester fibers. Such studies demonstrate the versatility of quinazoline carboxylic acids and their derivatives in developing new materials with desired optical properties (Phadke & Rangnekar, 1986).

Future Directions

Quinazoline derivatives have shown significant potential in various fields, including biology, pesticides, and medicine . Future research could focus on exploring the potential applications of “2,4-Dioxo-3-propyl-1H-quinazoline-7-carboxylic acid” in these fields, as well as developing more efficient synthesis methods and investigating its mechanism of action in more detail.

properties

IUPAC Name

2,4-dioxo-3-propyl-1H-quinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-5-14-10(15)8-4-3-7(11(16)17)6-9(8)13-12(14)18/h3-4,6H,2,5H2,1H3,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNDTCJUSYJSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

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